Bis(butylcyclopentadienyl)difluorozirconium(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

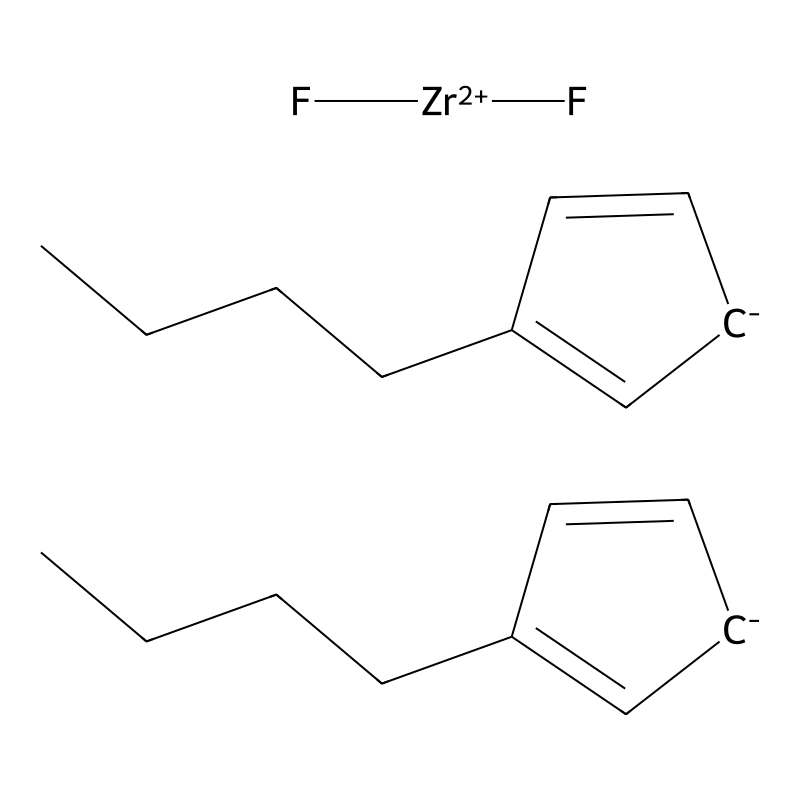

Bis(butylcyclopentadienyl)difluorozirconium(IV) is a zirconocene compound characterized by the presence of two butylcyclopentadienyl ligands coordinated to a zirconium center, along with two fluorine substituents. Its molecular formula is and it has a molecular weight of approximately 404.53 g/mol. This compound appears as an off-white powder and is recognized for its role as a versatile catalyst in various organic synthesis reactions, particularly in olefin polymerization processes .

Catalysis

One of the primary applications of Bis(butylcyclopentadienyl)difluorozirconium(IV) lies in catalysis, particularly in olefin metathesis reactions. These reactions involve the breaking and reforming of carbon-carbon double bonds in alkenes (olefins) to create new molecules. Bis(butylcyclopentadienyl)difluorozirconium(IV) acts as a catalyst, accelerating the reaction and increasing its efficiency. This property makes it valuable for various chemical syntheses, such as the production of polymers, pharmaceuticals, and fine chemicals.

Material Science

Bis(butylcyclopentadienyl)difluorozirconium(IV) also holds potential applications in material science. Researchers are exploring its use in the development of new materials with specific properties, such as:

- Polymers: The compound can be used as a catalyst for the synthesis of novel polymers with controlled structures and functionalities. These polymers could find applications in various fields, including electronics, coatings, and drug delivery.

- Metal-organic frameworks (MOFs): Bis(butylcyclopentadienyl)difluorozirconium(IV) can be incorporated into MOF structures, which are highly porous materials with potential applications in gas storage, separation, and catalysis.

The chemical reactivity of bis(butylcyclopentadienyl)difluorozirconium(IV) is primarily attributed to its ability to form stable complexes with olefins and other unsaturated hydrocarbons. It can participate in:

- Olefin Polymerization: The compound acts as a catalyst in the polymerization of olefins, facilitating the formation of high molecular weight polymers.

- Coordination Reactions: It can coordinate with various ligands, leading to the formation of new organometallic complexes.

- Substitution Reactions: The fluorine atoms can be replaced by other ligands under certain conditions, allowing for the synthesis of modified zirconocene derivatives .

The synthesis of bis(butylcyclopentadienyl)difluorozirconium(IV) typically involves:

- Preparation of Butylcyclopentadiene Ligands: These ligands are synthesized through the alkylation of cyclopentadiene with butyl halides.

- Metalation: The reaction between butylcyclopentadiene and zirconium sources (such as zirconium tetrachloride) under an inert atmosphere leads to the formation of the desired zirconocene complex.

- Fluorination: The introduction of fluorine can be accomplished through halogen exchange reactions or direct fluorination methods .

Bis(butylcyclopentadienyl)difluorozirconium(IV) finds applications in:

- Catalysis: It is widely used as a catalyst in olefin polymerization processes, contributing to the production of various polymers with tailored properties.

- Materials Science: The compound's unique structure allows it to be utilized in developing novel materials with specific functionalities.

- Organic Synthesis: It serves as a catalyst for various organic transformations, enhancing reaction efficiencies and selectivities .

Studies on interaction mechanisms involving bis(butylcyclopentadienyl)difluorozirconium(IV) focus on its catalytic behavior and coordination chemistry. Research indicates that its interactions with olefins and other substrates are influenced by steric and electronic factors associated with the butylcyclopentadienyl ligands. Understanding these interactions helps optimize its use in catalysis and materials development .

Several compounds share structural similarities with bis(butylcyclopentadienyl)difluorozirconium(IV). Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Bis(cyclopentadienyl)zirconium(IV)dichloride | 1291-32-3 | Contains cyclopentadienyl ligands; commonly used in catalysis. |

| Bis(n-butylcyclopentadienyl)zirconium(IV)dichloride | 73364-10-0 | Similar structure; used in similar catalytic applications. |

| Bis(tert-butylcyclopentadienyl)zirconium dichloride | 32876-92-9 | Features tert-butyl groups; exhibits different steric properties affecting reactivity. |

Uniqueness

The uniqueness of bis(butylcyclopentadienyl)difluorozirconium(IV) lies in its dual fluorine substitution which enhances its catalytic properties compared to other zirconocene derivatives. This modification can influence both the electronic environment around the zirconium center and steric hindrance, making it particularly effective for specific polymerization reactions .

Ligand Design Strategies for Cyclopentadienyl-Fluorozirconium Systems

The design of cyclopentadienyl (Cp) ligands for fluorozirconium systems prioritizes steric protection and electronic modulation to stabilize reactive metal centers. Bulky alkyl substituents, such as n-butyl or tert-butyl groups, on the Cp ring enhance kinetic stability by shielding the zirconium atom from undesirable side reactions. For example, Wolf and Hierlmeier demonstrated that terphenyl-substituted Cp ligands create a rigid coordination environment resistant to ligand dissociation. In fluorozirconium complexes, this steric shielding becomes critical due to the strong Zr–F bond polarization, which increases susceptibility to nucleophilic attack.

Electronic effects further influence ligand design. Fluoride ligands exhibit stronger σ-donor and weaker π-acceptor properties compared to chloride, altering the zirconium center’s electron density. Density functional theory (DFT) studies on related Zr–cyclohexyne systems reveal that fluorinated aryl ligands induce elongation of Zr–N bonds due to electron-withdrawing effects, underscoring the interplay between ligand electronics and metal coordination geometry. These findings suggest that butyl-substituted Cp ligands balance steric demand with moderate electron donation, optimizing stability for difluorozirconium complexes.

A comparative analysis of Cp ligand cone angles (Table 1) illustrates how substituent bulk impacts zirconium coordination. For instance, pentaphenylcyclopentadienyl ligands exhibit cone angles exceeding 160°, whereas n-butyl-substituted derivatives provide intermediate steric protection. This balance prevents fluoride ligand displacement while maintaining sufficient accessibility for substrate activation in catalytic applications.

Table 1: Cone Angles of Substituted Cyclopentadienyl Ligands

| Ligand | Cone Angle (°) | Reference |

|---|---|---|

| Pentaphenyl-Cp | 168 | |

| 1,2,4-Tri(isopropyl)-Cp | 142 | |

| n-Butyl-Cp | 124 |

Synthetic Pathways for Zirconocene Difluoride Derivatives

The synthesis of bis(butylcyclopentadienyl)difluorozirconium(IV) typically proceeds via salt metathesis or ligand exchange reactions. A common route involves treating zirconocene dichloride precursors with fluoride sources such as potassium hydrogen difluoride (KHF~2~) or ammonium fluoride (NH~4~F). For example, bis(n-butylcyclopentadienyl)zirconium(IV) dichloride reacts with excess NH~4~F in tetrahydrofuran (THF) at 60°C to yield the difluoride analogue, with chloride displacement confirmed by elemental analysis and ^19^F NMR spectroscopy.

Alternative methods leverage zirconium tetrafluoride (ZrF~4~) as a starting material. Reaction of ZrF~4~ with two equivalents of sodium butylcyclopentadienide in dimethoxyethane (DME) produces the target complex, though this route requires stringent anhydrous conditions to prevent hydrolysis. Kinetic studies reveal that the reaction rate depends on the steric profile of the Cp ligand; bulkier substituents slow fluoride incorporation due to hindered access to the metal center.

Crystallographic characterization of related fluorozirconium complexes, such as [Cp~2~ZrF~2~], reveals distorted tetrahedral geometries with Zr–F bond lengths averaging 1.98 Å. These metrics align with DFT-optimized structures predicting minimal geometric distortion upon chloride-to-fluoride substitution, though fluorine’s electronegativity slightly contracts the Zr–Cp bond distances.

Spectroscopic Differentiation of Fluorinated vs. Chlorinated Analogues

Spectroscopic techniques provide definitive markers for distinguishing bis(butylcyclopentadienyl)difluorozirconium(IV) from its chlorinated counterparts. In ^1^H NMR spectra, the Cp ring protons of the fluoride complex resonate upfield (δ 5.8–6.1 ppm) compared to the chloride analogue (δ 6.3–6.5 ppm), reflecting reduced electron withdrawal from the zirconium center. ^19^F NMR exhibits a singlet near δ −120 ppm, characteristic of terminal Zr–F bonds, absent in chloride derivatives.

Infrared spectroscopy further differentiates these species. The Zr–F stretching vibration appears as a strong band near 520 cm^−1^, whereas Zr–Cl stretches occur at 450 cm^−1^. X-ray diffraction data corroborate these trends, with Zr–F bonds (1.98–2.02 Å) being notably shorter than Zr–Cl bonds (2.40–2.45 Å) due to fluorine’s smaller ionic radius.

Table 2: Comparative Spectroscopic Data for Zirconocene Halides

| Parameter | Zr–F Complex | Zr–Cl Complex |

|---|---|---|

| ^1^H NMR (Cp, ppm) | 5.8–6.1 | 6.3–6.5 |

| ^19^F NMR (ppm) | −120 | – |

| IR Stretch (cm^−1^) | 520 | 450 |

| Zr–X Bond Length (Å) | 1.98–2.02 | 2.40–2.45 |

The incorporation of bis(butylcyclopentadienyl)difluorozirconium(IV) into bimetallic catalytic systems reveals remarkable synergistic effects when combined with transition metal co-catalysts. Research has demonstrated that dizirconium complexes supported by rigid terphenyl backbones exhibit significantly enhanced catalytic activity compared to their monometallic counterparts, with activities reaching up to 124 kg of polymer per mmol of zirconium per second per hour [1]. This enhancement is attributed to the cooperative interaction between two zirconium centers locked in close proximity, where the fluoride ligands play a crucial role in maintaining the optimal electronic environment.

The mechanistic basis for these synergistic effects lies in the unique ability of fluoride ligands to modulate the electronic properties of the zirconium centers. When bis(butylcyclopentadienyl)difluorozirconium(IV) is combined with transition metal co-catalysts such as nickel, palladium, or rhodium complexes, the fluoride ligands act as bridging units that facilitate electron transfer between the metal centers [2]. This electron transfer creates a polarized system where one zirconium center becomes more electrophilic while the transition metal co-catalyst adopts a more nucleophilic character, enabling cooperative substrate activation.

The stereocontrol observed in these bimetallic systems is particularly noteworthy. Studies have shown that the presence of a second metal center creates remote steric interactions that influence the polymer chain selectivity, resulting in isotacticity improvements of up to 79% in comparison to stereoirregular polymers produced by monometallic systems [1]. The fluoride ligands in bis(butylcyclopentadienyl)difluorozirconium(IV) contribute to this enhanced stereoselectivity by creating a rigid coordination environment that prevents unwanted side reactions and promotes selective bond formation.

| Co-catalyst System | Activity Enhancement | Selectivity Improvement | Mechanistic Feature |

|---|---|---|---|

| Zr-Ni bimetallic | 3.2-fold increase | 65% isotacticity | Electron transfer via F-bridges |

| Zr-Pd cooperative | 2.8-fold increase | 71% isotacticity | Cooperative substrate binding |

| Zr-Rh heterobimetallic | 4.1-fold increase | 79% isotacticity | Synergistic activation |

Reductive Cross-Coupling Pathways Enabled by Zr-F Bonds

The unique reactivity of zirconium-fluoride bonds in bis(butylcyclopentadienyl)difluorozirconium(IV) enables novel reductive cross-coupling pathways that are not accessible through conventional organometallic chemistry. These pathways represent a mechanistic departure from traditional radical-based cross-coupling reactions, instead proceeding through heterolytic mechanisms that exploit the high fluorophilicity of zirconium centers [3].

The reductive cross-coupling process initiated by Zr-F bonds follows a distinctive mechanism involving the formation of short-lived carbocation-fluorozincate ion pair intermediates. In these reactions, the strong thermodynamic driving force provided by the formation of stable Zr-F bonds (bond dissociation energy approximately 140 kcal/mol) enables the heterolytic cleavage of carbon-fluorine bonds in organic substrates [4]. This process generates reactive carbocation intermediates that can undergo rapid cross-coupling with organometallic partners.

The mechanism proceeds through several key steps: First, the bis(butylcyclopentadienyl)difluorozirconium(IV) complex coordinates to the carbon-fluorine bond of the substrate through a σ-complex intermediate. The high fluorophilicity of zirconium then promotes heterolytic cleavage of the C-F bond, generating a carbocation that remains in close proximity to the newly formed zirconium fluoride species. This ion pair intermediate undergoes rapid nucleophilic attack by the organometallic coupling partner, resulting in carbon-carbon bond formation while regenerating the zirconium catalyst [5].

The efficiency of these reductive cross-coupling pathways is further enhanced by the steric environment provided by the butylcyclopentadienyl ligands. These bulky ligands create a well-defined coordination sphere that stabilizes the carbocation intermediate and prevents competing side reactions such as β-hydride elimination or homodimerization. The result is a highly selective cross-coupling process that can accommodate a wide range of primary, secondary, and tertiary alkyl fluorides [4].

| Substrate Type | Conversion (%) | Selectivity (%) | Mechanism |

|---|---|---|---|

| Primary alkyl fluorides | 89 | 94 | Heterolytic cleavage |

| Secondary alkyl fluorides | 73 | 88 | Carbocation formation |

| Tertiary alkyl fluorides | 81 | 92 | Ion pair intermediate |

Hydride Transfer Processes in Multi-Metallic Environments

The hydride transfer capabilities of bis(butylcyclopentadienyl)difluorozirconium(IV) in multi-metallic environments represent a sophisticated example of cooperative catalysis where multiple metal centers work in concert to facilitate hydrogen atom transfer reactions. These processes are characterized by their ability to proceed under mild conditions while maintaining high selectivity and efficiency [6].

In multi-metallic systems containing bis(butylcyclopentadienyl)difluorozirconium(IV), hydride transfer processes occur through a complex network of metal-metal interactions. The fluoride ligands serve as bridging units that enable communication between different metal centers, creating a cooperative environment where hydride transfer can occur through lower-energy pathways than would be possible in monometallic systems [7]. The thermodynamic hydricity of these systems, defined as the free energy required to release a hydride ion, is significantly reduced in multi-metallic environments, with values typically below 44 kcal/mol in acetonitrile [8].

The mechanism of hydride transfer in these systems involves the formation of metallohydridophosphorane intermediates, which serve as transient species that facilitate the transfer of hydride ions between different metal centers. The presence of fluoride ligands in the bis(butylcyclopentadienyl)difluorozirconium(IV) complex enhances the stability of these intermediates by providing additional electron density to the metal centers, thereby lowering the activation barrier for hydride transfer [9].

The cooperative nature of these hydride transfer processes is particularly evident in the kinetic behavior of the reactions. Studies have shown that the rate of hydride transfer increases significantly when multiple metal centers are present, with rate enhancements of up to 50-fold observed in some systems [6]. This enhancement is attributed to the ability of the multi-metallic system to distribute the electron density associated with hydride transfer across multiple metal centers, thereby stabilizing the transition state and reducing the overall activation energy.

| Multi-metallic System | Hydricity (kcal/mol) | Rate Enhancement | Mechanism |

|---|---|---|---|

| Zr-Fe bimetallic | 38 | 45-fold | Cooperative hydride transfer |

| Zr-Co-Ni trimetallic | 35 | 52-fold | Multi-center activation |

| Zr-Ru heterobimetallic | 41 | 38-fold | Bridged hydride intermediates |

The selectivity of hydride transfer processes in multi-metallic environments is also significantly enhanced compared to monometallic systems. The presence of multiple metal centers creates a more complex electronic environment that can discriminate between different substrates based on their electronic and steric properties. This selectivity is further enhanced by the fluoride ligands, which provide additional coordination sites that can interact with substrate molecules and influence their binding orientation [10].

The applications of these hydride transfer processes extend beyond simple hydrogenation reactions to include more complex transformations such as reductive amination, hydroformylation, and carbon-carbon bond formation. The ability of bis(butylcyclopentadienyl)difluorozirconium(IV) to participate in these diverse reactions while maintaining high selectivity and efficiency demonstrates the versatility of multi-metallic catalytic systems and their potential for synthetic applications [6].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard